1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one
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Overview
Description
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activity and potential applications in various fields. The presence of a fluorophenyl group adds to its chemical versatility and potential for interaction with biological targets.
Preparation Methods
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be derived from cyclopentene through palladium-catalyzed reactions.
Fluorophenyl Addition:
Final Assembly: The final step involves coupling the azabicyclo core with the fluorophenyl group under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions:
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The azabicyclo structure mimics the natural ligand’s conformation, allowing it to bind effectively and modulate receptor activity . This interaction can influence various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one can be compared with other similar compounds:
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar azabicyclo structure.
Quinuclidine Derivatives: Compounds with a quinuclidine core that exhibit similar biological activities.
Tropane Alkaloids: Naturally occurring compounds with a bicyclic structure that interact with neurotransmitter systems.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which can enhance its binding affinity and selectivity for certain biological targets .
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-4-2-1-3-10(13)9-14(17)16-11-5-6-12(16)8-7-11/h1-4,11-12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMTEXTYWXALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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